

Milciclib Time to Progression (TTP) and Efficacy Data

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Compound Focus: Milciclib Maleate

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Cancer Indication	Trial Phase	Key Efficacy Endpoints	Reported Outcome
Hepatocellular Carcinoma (HCC) [1] [2]	Phase 2a	Median Time-to-Progression (TTP)	5.9 months (95% CI, 1.5-6.7)
		Clinical Benefit Rate	61% - 64.3%
		Patients with Stable Disease	57%
Thymic Cancer [1]	Phase 2	Overall Survival & Endpoints	Successfully increased overall survival and met primary/secondary endpoints (specific TTP not detailed)
NSCLC (with gemcitabine) [1]	Phase 1	Disease Stabilization	Showed significant disease stabilization; suggested reversal of gemcitabine-resistance

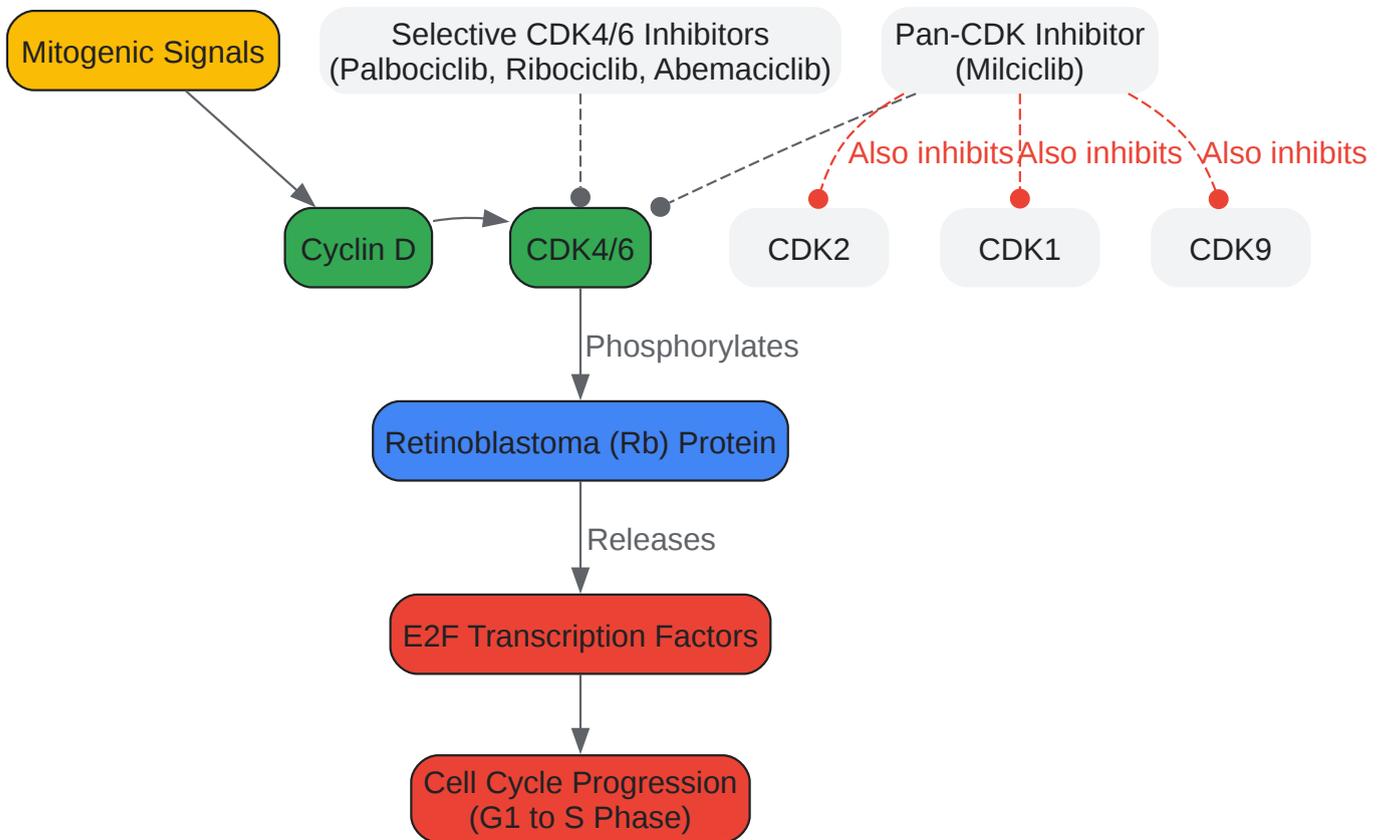
Experimental Protocols and Trial Designs

For researchers, the methodology from these trials provides a framework for evaluating Milciclib.

- **HCC Trial (CDKO-125a-010) Design** [1] [2]:
 - **Patient Population:** Adults with unresectable or metastatic HCC who were resistant or intolerant to sorafenib.
 - **Treatment Regimen:** Oral Milciclib was administered at 100 mg, on a schedule of 4 days on treatment followed by 3 days off, in 4-week cycles.
 - **Primary Endpoint:** Safety and tolerability.
 - **Secondary Endpoints:** Efficacy, including TTP, progression-free survival (PFS), and objective response rate.
 - **Assessment:** Treatment was paused at the end of the third cycle (Day 90) for tumor assessment. Patients deriving benefit could resume treatment until Day 180.
- **Mechanism of Action & Selectivity Profiling:** While not specific to the trials above, a contemporary approach for comprehensively evaluating a CDK inhibitor's profile involves **live-cell target engagement assays** [3]. This method uses cell-permeable energy transfer probes and Bioluminescence Resonance Energy Transfer (BRET) with CDK/NanoLuc fusion proteins to quantify the inhibitor's fractional occupancy and selectivity across all 21 human CDKs in a physiological, intracellular environment. This helps in understanding the compound's true potency and selectivity beyond cell-free biochemical assays [3].

Mechanistic Context: Milciclib Among CDK Inhibitors

The following diagram illustrates the broader context of CDK inhibition, highlighting where Milciclib and other inhibitors act.



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The diagram shows that while **selective CDK4/6 inhibitors** (like palbociclib) primarily target CDK4/6, **Milciclib is a potent, small-molecule inhibitor of multiple CDKs**, as well as tropomyosin receptor kinases and Src family kinases [1]. This broader mechanism of action may explain its investigation in a wider range of cancers and its potential to overcome resistance, such as gemcitabine-resistance in NSCLC [1].

Research Conclusions and Comparative Context

- **Clinical Profile in HCC:** In sorafenib-resistant HCC patients, Milciclib monotherapy showed a promising median TTP of nearly 6 months with a manageable safety profile, supporting its continued clinical development [1] [2].
- **Position Among CDK Inhibitors:** It is important to distinguish Milciclib's development path. It is not one of the selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) used in breast cancer.

Real-world studies show those three agents have comparable effectiveness in metastatic breast cancer, with similar real-world progression-free survival (around 22.9 months) [4]. Milciclib's value proposition lies in its multi-targeted profile for other solid tumors [1].

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References

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To cite this document: Smolecule. [Milciclib Time to Progression (TTP) and Efficacy Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548113#milciclib-maleate-time-to-progression-results>]

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